molecular formula C9H11N5OS B15114774 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B15114774
M. Wt: 237.28 g/mol
InChI Key: MZUOSIURIWUBQI-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a suitable solvent like DMSO . The reaction conditions often include ambient temperature and moderate to excellent yields can be achieved without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine is unique due to the combination of the oxadiazole and thiadiazole rings within its structure. This dual-ring system provides a versatile scaffold for further functionalization and enhances its potential for diverse applications.

Properties

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H11N5OS/c1-5-12-13-7(15-5)4-10-9-11-8(14-16-9)6-2-3-6/h6H,2-4H2,1H3,(H,10,11,14)

InChI Key

MZUOSIURIWUBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2=NC(=NS2)C3CC3

Origin of Product

United States

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